A Technical Guide to 1,1-Diphenyl-2-propanol (CAS: 29338-49-6)
A Technical Guide to 1,1-Diphenyl-2-propanol (CAS: 29338-49-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diphenyl-2-propanol, identified by the CAS number 29338-49-6, is an organic compound belonging to the secondary alcohol class.[1] Its structure features a propanol (B110389) backbone with two phenyl groups attached to the first carbon atom.[2] This compound is typically a white crystalline solid at room temperature.[2] While not as extensively studied as some other pharmaceutical scaffolds, 1,1-Diphenyl-2-propanol serves as a valuable intermediate in the synthesis of more complex organic molecules, including potential pharmaceuticals and agrochemicals.[2] Its unique structural properties and reactivity make it a subject of interest in organic synthesis and material science. This guide provides a comprehensive overview of its known physicochemical properties, spectroscopic data, synthesis, and biological potential based on available literature.
Physicochemical Properties
The fundamental properties of 1,1-Diphenyl-2-propanol are summarized below. These characteristics are essential for its handling, application in reactions, and analytical identification.
| Property | Value | Reference(s) |
| IUPAC Name | 1,1-diphenylpropan-2-ol | [1][2] |
| CAS Number | 29338-49-6 | [1][2][3][4][][6] |
| Molecular Formula | C₁₅H₁₆O | [1][2][3][4][] |
| Molecular Weight | 212.29 g/mol | [1][2][3][4][] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 59-63 °C | [3][6] |
| Boiling Point | 312.13 °C (estimate) | [3] |
| Density | 1.058 g/cm³ | [] |
Spectroscopic Profile
Spectroscopic analysis is critical for the structural elucidation and confirmation of 1,1-Diphenyl-2-propanol.
| Spectroscopic Technique | Characteristic Absorption | Description | Reference(s) |
| Infrared (IR) Spectroscopy | 3300-3500 cm⁻¹ (broad, strong) | This band is characteristic of the hydroxyl (-OH) group's stretching vibration. Its broadness indicates intermolecular hydrogen bonding between alcohol molecules. | [2] |
| UV-Visible Spectroscopy | 254-260 nm | This absorption band corresponds to the π→π* electronic transition within the aromatic phenyl rings. | [2] |
Note: While Nuclear Magnetic Resonance (NMR) spectroscopy is a standard technique for characterization, detailed spectral data for 1,1-Diphenyl-2-propanol was not available in the reviewed literature.[2]
Synthesis and Reactivity
Synthetic Approach
The synthesis of 1,1-Diphenyl-2-propanol can be achieved through various standard organic chemistry methods. A common and effective approach is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound. For this target molecule, the reaction between diphenylacetaldehyde (B122555) and methylmagnesium bromide provides a direct route.
Experimental Protocol: Grignard Synthesis of 1,1-Diphenyl-2-propanol
This protocol outlines a general procedure for the synthesis. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
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Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, magnesium turnings are covered with anhydrous diethyl ether. A solution of methyl bromide in diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide.
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Reaction: The flask containing the Grignard reagent is cooled in an ice bath. A solution of diphenylacetaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution.
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Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. Progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Upon completion, the reaction mixture is cooled again in an ice bath and slowly quenched by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
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Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine.
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Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 1,1-Diphenyl-2-propanol.
Visualization: Synthetic Workflow
Caption: A flowchart illustrating the key stages of the Grignard synthesis.
Chemical Reactivity
1,1-Diphenyl-2-propanol can undergo reactions typical of secondary alcohols:
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Oxidation: It can be oxidized by common oxidizing agents to form the corresponding ketone, α,α-diphenylacetone.[2]
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Dehydration: Under acidic conditions, it can undergo dehydration to form an alkene.[2]
Applications in Research and Development
The utility of 1,1-Diphenyl-2-propanol spans several areas:
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Organic Synthesis: It serves as a key building block for constructing more complex molecules, including those with potential applications in pharmaceuticals and agrochemicals.[2]
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Material Science: Some studies suggest that the compound may have self-assembling properties, making it a candidate for the development of novel supramolecular structures and materials.[2]
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Research Chemical: It is used in laboratories for studying reaction mechanisms and can serve as a standard reference material in analytical chemistry.[2]
Biological and Pharmacological Profile
The biological activity of 1,1-Diphenyl-2-propanol is an area requiring more extensive investigation. The available literature suggests a limited range of potential activities.
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Antimicrobial and Anti-inflammatory: It has been reported to exhibit moderate antibacterial properties and has been investigated as a potential anti-inflammatory agent.[2]
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Antioxidant Activity: Limited research indicates that it may possess some antioxidant properties, although further studies are needed for confirmation.[2]
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Pharmacological Potential: Its ability to interact with biological membranes makes it a compound of interest for further pharmacological studies.[2]
Signaling Pathways: A thorough review of the existing literature did not reveal any elucidated signaling pathways directly involving 1,1-Diphenyl-2-propanol. Therefore, a diagrammatic representation of a signaling pathway cannot be provided at this time. Research in this area is needed to understand its mechanism of action at a cellular level.
Experimental Protocol: Antibacterial Susceptibility Testing (General Method)
To evaluate the reported antibacterial activity, a standard method such as the broth microdilution assay can be used to determine the Minimum Inhibitory Concentration (MIC).
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Inoculum Preparation: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
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Compound Dilution: 1,1-Diphenyl-2-propanol is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing broth to achieve a range of final concentrations.
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Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
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Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
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MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization: General Workflow for MIC Assay
Caption: A generalized workflow for determining antibacterial activity.
Conclusion
1,1-Diphenyl-2-propanol (CAS 29338-49-6) is a well-defined chemical entity with established physicochemical and spectroscopic properties. Its primary value currently lies in its utility as a synthetic intermediate and a research chemical. While preliminary reports suggest potential biological activities, including antibacterial and anti-inflammatory effects, this area remains largely unexplored. There is a clear need for further in-depth pharmacological studies to validate these initial findings, elucidate any mechanisms of action, and determine the compound's potential for application in drug development and other fields.
